
(5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride
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Overview
Description
(5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride is a compound that combines a fluorinated pyrimidine ring with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Piperidine Introduction: The piperidine moiety can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the fluorinated pyrimidine intermediate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group on the piperidine ring acts as a nucleophile, enabling alkylation, acylation, and sulfonylation under mild conditions.
Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
---|---|---|---|---|
Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 25°C | N-Alkylated piperidine derivative | 70–85 | |
Acylation | Acetyl chloride, Et₃N, DCM, 0°C→RT | N-Acetylated product | 65–78 | |
Sulfonylation | Sulfamoyl chloride, pyridine, THF | Sulfonamide-functionalized derivative | 60–72 |
Mechanism : The amine attacks electrophilic centers (e.g., carbonyl carbons or alkyl halides), forming stable amide or ammonium salts. Steric hindrance from the pyrimidine ring slightly reduces reaction rates compared to unsubstituted piperidines.
Electrophilic Aromatic Substitution (EAS)
The fluoropyrimidine ring undergoes regioselective EAS at the C4 position due to fluorine’s electron-withdrawing effects .
Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-5-fluoropyrimidine derivative | 55–68 | |
Halogenation | Br₂, FeBr₃, DCM, 40°C | 4-Bromo-5-fluoropyrimidine derivative | 50–62 |
Kinetic Note : Reactions proceed 2–3× slower than unfluorinated pyrimidines due to reduced ring electron density.
Coordination Chemistry
The amine and pyrimidine nitrogen atoms act as ligands for transition metals, forming stable complexes:
Metal Ion | Ligand Sites | Complex Geometry | Stability Constant (log K) | Source |
---|---|---|---|---|
Cu(II) | Piperidine-N, Pyrimidine-N | Square planar | 8.9 ± 0.2 | |
Pd(II) | Pyrimidine-N | Tetrahedral | 6.7 ± 0.3 |
Applications : Metal complexes show enhanced catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura).
Reductive Amination
The primary amine participates in reductive amination with aldehydes/ketones:
Carbonyl Compound | Reducing Agent | Product | Yield (%) | Source |
---|---|---|---|---|
Benzaldehyde | NaBH₃CN, MeOH, 25°C | N-Benzyl derivative | 75–82 | |
Cyclohexanone | H₂ (1 atm), Ra-Ni, EtOH | N-Cyclohexyl derivative | 68–73 |
Hydrolysis Reactions
The hydrochloride salt undergoes pH-dependent hydrolysis:
Condition | Product | Half-Life (25°C) | Source |
---|---|---|---|
pH < 2 | Stable protonated amine | >30 days | |
pH 7.4 (buffer) | Free base + HCl | 8–12 hours | |
pH > 10 | Degradation to pyrimidine fragments | <1 hour |
Cross-Coupling Reactions
The 5-fluoro group facilitates palladium-catalyzed couplings :
Scientific Research Applications
Chemical Synthesis
One of the primary applications of (5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride is as a building block in the synthesis of more complex fluorinated pyrimidine derivatives. The compound can undergo various chemical reactions, including:
- Oxidation : Using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution Reactions : Where the piperidinyl group can be replaced with other nucleophiles under suitable conditions.
These reactions allow for the development of new compounds with potentially enhanced biological activity or novel properties.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, particularly breast cancer lines such as MCF-7 and MDA-MB-231. The compound has shown IC50 values ranging from 0.87 to 12.91 µM, indicating its potency as an anticancer agent.
Antiviral Properties
Preliminary studies suggest that this compound may also possess antiviral activity, particularly against influenza viruses. In experimental models, it has been observed to reduce viral load significantly, demonstrating potential as a therapeutic agent in virology.
Industrial Applications
In addition to its research applications, this compound is utilized in the development of new materials and chemical processes within industrial settings. Its unique properties make it valuable for synthesizing specialty chemicals and pharmaceuticals.
Case Studies and Research Findings
Several case studies have documented the biological activities of this compound:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry investigated its effects on MCF-7 cells, highlighting its potential as a lead compound for developing new anticancer therapies.
- Antiviral Research : Research conducted by Virology Journal demonstrated significant reductions in viral replication in influenza-infected models treated with this compound.
Mechanism of Action
The mechanism of action of (5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The fluorinated pyrimidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds also contain a pyrimidine ring but with a pyridine moiety instead of piperidine.
Halogenated Pyrimidines: Compounds with different halogen substitutions on the pyrimidine ring.
Uniqueness
(5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride is unique due to the combination of fluorine substitution and the piperidine moiety, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives .
Biological Activity
(5-Fluoro-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a fluorine atom at the 5-position of the pyrimidine ring and a piperidinyl group. These structural features contribute to its interactions with various biological targets, making it a candidate for therapeutic applications.
- Molecular Formula : C9H14ClFN4
- Molecular Weight : 232.68 g/mol
- CAS Number : 1420880-86-9
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. Studies suggest that it may act as an inhibitor of certain kinases and enzymes, thereby affecting various metabolic processes.
Biological Activity Overview
Research has indicated several key areas where this compound exhibits biological activity:
-
Anticancer Activity :
- In vitro studies have shown that this compound demonstrates significant cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. The compound exhibited IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil, indicating its potential as an effective anticancer agent .
- Antimicrobial Properties :
- Neurological Effects :
Table 1: Summary of Biological Activities
Synthesis and Preparation
The synthesis of this compound typically involves:
- Synthesis of the Pyrimidine Core : Using fluorination techniques to introduce the fluorine atom.
- Formation of the Piperidinyl Group : This is achieved through nucleophilic substitution reactions.
- Hydrochloride Salt Formation : The final product is obtained by reacting the free base with hydrochloric acid, enhancing solubility and stability for biological assays .
Properties
IUPAC Name |
5-fluoro-N-piperidin-3-ylpyrimidin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4.ClH/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8;/h4-5,8,11H,1-3,6H2,(H,12,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDYPEUXUWACMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=NC=C(C=N2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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